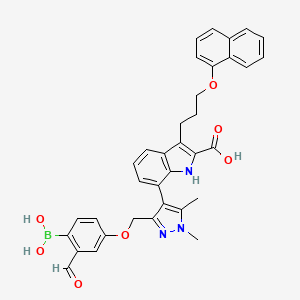
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of imidamides This compound is characterized by the presence of a tetrahydrothiopyran ring, an ethyl group, and a hydroxyacetimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the cyclization of a suitable precursor, such as 4-mercapto-1-butanol, under acidic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the imidamide moiety: This step involves the reaction of the tetrahydrothiopyran derivative with an appropriate amidoxime under basic conditions to form the hydroxyacetimidamide group.
Industrial Production Methods
Industrial production of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science:
Biology and Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Biological Probes: It may be used as a probe to study biological processes at the molecular level.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide analogs: Compounds with similar structures but different substituents on the tetrahydrothiopyran ring or the imidamide moiety.
Thiopyran derivatives: Compounds containing the thiopyran ring system with various functional groups.
Imidamide derivatives: Compounds with the imidamide functional group, differing in the nature of the substituents.
Uniqueness
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide is unique due to the combination of the tetrahydrothiopyran ring and the hydroxyacetimidamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C9H19N3OS |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
2-[ethyl(thian-4-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H19N3OS/c1-2-12(7-9(10)11-13)8-3-5-14-6-4-8/h8,13H,2-7H2,1H3,(H2,10,11) |
Clave InChI |
FKUJLLAMPFNTOE-UHFFFAOYSA-N |
SMILES isomérico |
CCN(C/C(=N/O)/N)C1CCSCC1 |
SMILES canónico |
CCN(CC(=NO)N)C1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)


![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)



![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)
